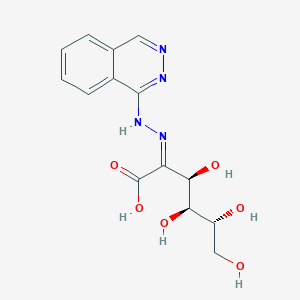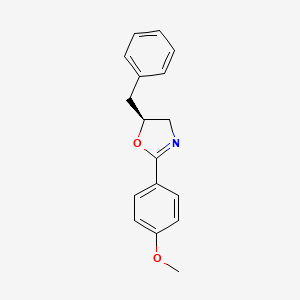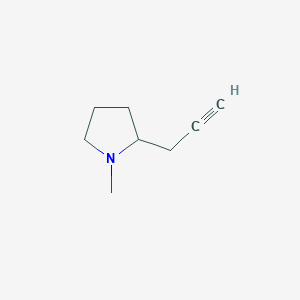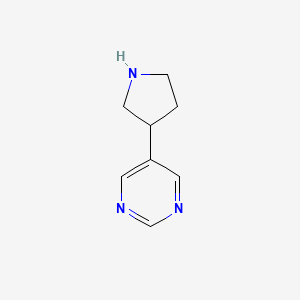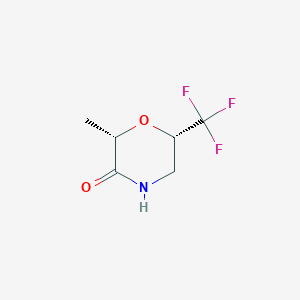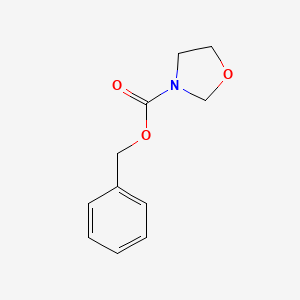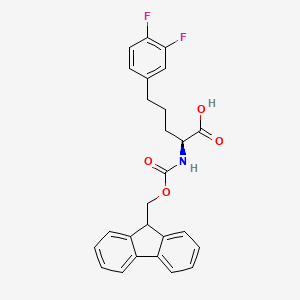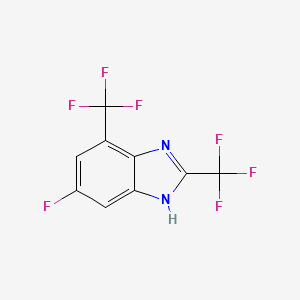
6-Fluoro-2,4-bis(trifluoromethyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-2,4-bis(trifluoromethyl)-1H-benzimidazole is a fluorinated benzimidazole derivative. This compound is characterized by the presence of fluorine atoms and trifluoromethyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,4-bis(trifluoromethyl)-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated aromatic compounds.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the benzimidazole ring.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring product quality.
化学反応の分析
Types of Reactions
6-Fluoro-2,4-bis(trifluoromethyl)-1H-benzimidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The fluorine atoms and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
6-Fluoro-2,4-bis(trifluoromethyl)-1H-benzimidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 6-Fluoro-2,4-bis(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,4-Difluoro-1H-benzimidazole: Lacks the trifluoromethyl groups, resulting in different chemical properties.
6-Chloro-2,4-bis(trifluoromethyl)-1H-benzimidazole: Contains chlorine instead of fluorine, leading to variations in reactivity and applications.
5-Fluoro-2,4-bis(trifluoromethyl)-1H-benzimidazole: The position of the fluorine atom is different, affecting its chemical behavior.
Uniqueness
6-Fluoro-2,4-bis(trifluoromethyl)-1H-benzimidazole is unique due to the specific arrangement of fluorine atoms and trifluoromethyl groups, which confer distinct chemical and physical properties. These features make it valuable in various research and industrial applications.
特性
分子式 |
C9H3F7N2 |
|---|---|
分子量 |
272.12 g/mol |
IUPAC名 |
6-fluoro-2,4-bis(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H3F7N2/c10-3-1-4(8(11,12)13)6-5(2-3)17-7(18-6)9(14,15)16/h1-2H,(H,17,18) |
InChIキー |
RGUNTHWRXSMJRS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C2C(=C1C(F)(F)F)N=C(N2)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


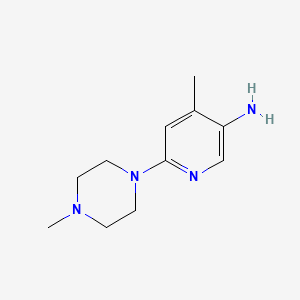
![7-(diethylamino)-N-[4-(2,5-dioxopyrrol-1-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B12838204.png)
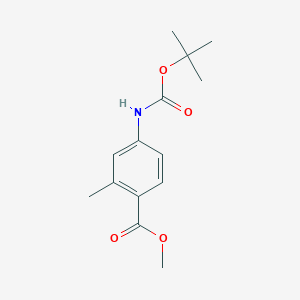
![2-(7-(tert-Butyl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12838222.png)
![Methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12838256.png)
